Desfluoro 5-Hydroxy Orbifloxacin: A Technical Guide for Drug Development Professionals
Desfluoro 5-Hydroxy Orbifloxacin: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Novel Fluoroquinolone Analogue
Orbifloxacin, a third-generation fluoroquinolone, is a synthetic broad-spectrum antimicrobial agent with established applications in veterinary medicine.[1] Its efficacy stems from the inhibition of bacterial DNA gyrase, a mechanism characteristic of the fluoroquinolone class.[2] In the landscape of drug development and metabolic studies, the characterization of metabolites and related impurities is of paramount importance for a comprehensive understanding of a drug's pharmacology, toxicology, and stability. This technical guide focuses on a specific, lesser-known analogue: Desfluoro 5-hydroxy orbifloxacin. This compound is identified as a potential metabolite or impurity of orbifloxacin.[3][4]
This document provides an in-depth exploration of the chemical structure and putative properties of Desfluoro 5-hydroxy orbifloxacin. Furthermore, it outlines robust, field-proven methodologies for its synthesis and analysis, drawing upon established principles in fluoroquinolone chemistry and analytical sciences. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this novel compound.
Chemical Identity and Physicochemical Properties
Desfluoro 5-hydroxy orbifloxacin is a derivative of orbifloxacin characterized by the substitution of a fluorine atom with a hydroxyl group at the C-5 position of the quinolone ring and the absence of a fluorine atom at a position that is not explicitly defined in its common name but can be inferred from its molecular formula.
Molecular Structure
The definitive chemical structure of Desfluoro 5-hydroxy orbifloxacin is presented below.
Caption: Chemical Structure of Desfluoro 5-hydroxy orbifloxacin.
Physicochemical Data Summary
A compilation of the known and inferred physicochemical properties of Desfluoro 5-hydroxy orbifloxacin is presented in the table below. These properties are crucial for designing analytical methods and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C19H21F2N3O4 | [3][4] |
| Molecular Weight | 393.39 g/mol | [3] |
| CAS Number | 126458-22-8 | [5] |
| Appearance | Inferred: White to pale yellow solid | General property of fluoroquinolones. |
| Solubility | Inferred: Sparingly soluble in water, soluble in acidic and basic solutions. | Based on the amphoteric nature of fluoroquinolones.[6] |
| pKa | Inferred: Two pKa values, one for the carboxylic acid (acidic) and one for the piperazine moiety (basic). | A general characteristic of fluoroquinolones.[6] |
| LogP | Inferred: Moderate lipophilicity. | Based on the general properties of fluoroquinolones.[7] |
Proposed Metabolic and Degradation Pathways
The formation of Desfluoro 5-hydroxy orbifloxacin from its parent compound, orbifloxacin, likely proceeds through enzymatic and/or photochemical processes. Understanding these pathways is critical for predicting its occurrence in biological and environmental samples.
Metabolic Transformation
The biotransformation of fluoroquinolones is primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[8] The hydroxylation of the quinolone ring is a known metabolic pathway for this class of compounds.[9] The "desfluoro" characteristic suggests a defluorination reaction, which can also be catalyzed by CYP450 enzymes, particularly when a fluorine atom is located at a position susceptible to oxidative metabolism.[8]
Caption: Proposed metabolic pathway for the formation of Desfluoro 5-hydroxy orbifloxacin.
Photodegradation
Fluoroquinolones are known to be susceptible to photodegradation, which can lead to the formation of various transformation products.[10] The absorption of UV light can induce hydroxylation and defluorination reactions, providing an alternative, non-enzymatic route to the formation of Desfluoro 5-hydroxy orbifloxacin, particularly in environmental contexts.[9]
Experimental Protocols: Synthesis and Analysis
The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of Desfluoro 5-hydroxy orbifloxacin. These protocols are based on established chemical and analytical principles for fluoroquinolones and their derivatives.
Proposed Synthetic Pathway
A plausible synthetic route to Desfluoro 5-hydroxy orbifloxacin can be adapted from general methods for the synthesis of hydroxylated fluoroquinolones.[11][12][13] The following is a conceptual outline of a multi-step synthesis:
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Synthesis of the Quinolone Core: The synthesis would commence with a suitably substituted aniline derivative, which would undergo a series of reactions, including cyclization, to form the core quinolone ring structure with a hydroxyl group at the C-5 position.[13]
-
Introduction of the Cyclopropyl Group: The N-1 position of the quinolone ring would be alkylated with a cyclopropyl group.
-
Addition of the Piperazine Moiety: The piperazine ring would be introduced at the C-7 position through nucleophilic aromatic substitution.
-
Final Modification and Purification: The final steps would involve any necessary deprotection and subsequent purification of the final product by techniques such as column chromatography and recrystallization.
Analytical Workflow for Identification and Quantification
A robust analytical method for the detection and quantification of Desfluoro 5-hydroxy orbifloxacin in various matrices, such as biological fluids or pharmaceutical preparations, is essential. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for such analyses due to its high sensitivity and specificity.[6][14][15]
Caption: A comprehensive analytical workflow for the determination of Desfluoro 5-hydroxy orbifloxacin.
Step-by-Step Analytical Protocol:
-
Sample Preparation:
-
Objective: To extract Desfluoro 5-hydroxy orbifloxacin from the sample matrix and remove interfering substances.
-
Procedure for Biological Fluids (e.g., Plasma, Urine):
-
To 1 mL of the sample, add an internal standard.
-
Perform protein precipitation by adding 2 mL of acetonitrile, vortex, and centrifuge.
-
Alternatively, for cleaner extracts, utilize Solid-Phase Extraction (SPE) with a suitable C18 or mixed-mode cation exchange cartridge.
-
Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Procedure for Pharmaceutical Formulations:
-
Accurately weigh and dissolve the formulation in a suitable solvent.
-
Dilute to an appropriate concentration with the mobile phase.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
-
-
HPLC-MS/MS Conditions:
-
Objective: To chromatographically separate Desfluoro 5-hydroxy orbifloxacin from other components and detect it with high sensitivity and specificity.
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MS/MS Detection: Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Desfluoro 5-hydroxy orbifloxacin and the internal standard for optimal selectivity and sensitivity. The specific MRM transitions would need to be determined by infusing a standard of the compound.
-
-
Method Validation:
-
Objective: To ensure the analytical method is accurate, precise, and reliable.
-
Parameters to Validate: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
Conclusion and Future Directions
Desfluoro 5-hydroxy orbifloxacin represents an important target for investigation in the comprehensive evaluation of orbifloxacin. While direct experimental data on this compound is limited, this technical guide provides a solid foundation for its study by leveraging established scientific principles in fluoroquinolone chemistry and analysis. The proposed synthetic and analytical methodologies offer a clear path forward for researchers to produce and characterize this compound.
Future research should focus on the successful synthesis and isolation of Desfluoro 5-hydroxy orbifloxacin to confirm its structure and fully characterize its physicochemical properties. Furthermore, its potential biological activity, including antimicrobial efficacy and toxicological profile, should be evaluated to fully understand its significance as a metabolite or impurity of orbifloxacin.
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